Imipenemoic acid is a significant compound in the field of medicinal chemistry, primarily known as an intermediate in the synthesis of imipenem, a broad-spectrum antibiotic belonging to the carbapenem class. This compound exhibits antibacterial activity and is crucial in treating various infections, particularly those caused by multidrug-resistant bacteria.
Imipenemoic acid is derived from the structural modifications of thienamycin, a natural product. It is classified as a carbapenem antibiotic, characterized by its beta-lactam structure, which is essential for its antibacterial activity. Carbapenems are known for their stability against many beta-lactamases, making them effective against a wide range of pathogens.
The synthesis of imipenemoic acid involves several chemical reactions that typically require specific conditions to ensure high yield and purity. One common method includes the use of intermediates such as 4-nitrobenzyl-6-((1R)-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate. The synthesis process often employs an in-situ reaction where no intermediates are isolated during the removal of the 2-carboxyl group and the protecting group of the amine through hydrogenation .
The molecular structure of imipenemoic acid can be represented by its chemical formula, which reflects its composition and arrangement of atoms. The structure features a beta-lactam ring fused with a five-membered ring containing sulfur, which is characteristic of carbapenems.
Imipenemoic acid participates in various chemical reactions that enhance its antibacterial properties. Key reactions include:
The reaction conditions, including temperature and pH, significantly influence the outcomes and stability of imipenemoic acid during these transformations.
The mechanism of action of imipenemoic acid primarily involves inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for cross-linking peptidoglycan layers in bacterial cell walls.
Imipenemoic acid possesses distinct physical and chemical properties that influence its behavior in biological systems:
Imipenemoic acid has several significant applications in scientific research and clinical settings:
β-Lactamases hydrolyze imipenem’s β-lactam ring, rendering it inactive. Class A enzymes (e.g., KPC-2) and Class C (e.g., AmpC) exhibit distinct catalytic efficiencies against carbapenems. Class A β-lactamases attack the carbonyl carbon of the β-lactam ring via a serine nucleophile, forming a transient acyl-enzyme complex. This complex undergoes hydrolysis or undergoes pyrroline ring tautomerization, leading to the Δ2 (enamine) or (R)-Δ1/(S)-Δ1 (imine) products. Notably, tautomerization kinetics influence deacylation rates; stabilization of the Δ1 form in Class A enzymes like SHV-1 impedes hydrolysis, prolonging enzyme inhibition [4].
Class C β-lactamases (e.g., CMY-10) show lower catalytic activity against carbapenems than Class A, but their overexpression still confers resistance. Hydrolysis by Class C enzymes favors the Δ2 enamine product, which non-enzymatically tautomerizes to the (R)-Δ1 imine. The pH-dependent product profile (e.g., higher (R)-Δ1 prevalence at alkaline pH) further modulates resistance levels. For example, OXA-48 (Class D) produces predominantly (S)-Δ1-hydrolyzed imipenem at physiological pH, enhancing stability and resistance [4].
Table 1: Hydrolysis Outcomes of Imipenem by Major β-Lactamase Classes
β-Lactamase Class | Primary Product | Tautomerization Rate | Impact on Resistance |
---|---|---|---|
Class A (KPC-2) | (S)-Δ1 imine | Slow | High (stabilized acyl-enzyme) |
Class C (AmpC) | Δ2 enamine | Rapid | Moderate |
Class D (OXA-48) | (S)-Δ1 imine | Intermediate | High |
AmpC β-lactamase, when overexpressed, significantly reduces imipenem susceptibility in Pseudomonas aeruginosa and Enterobacteriaceae. This chromosomally encoded enzyme is typically inducible; however, constitutive overexpression arises from mutations in regulatory genes (e.g., ampD, ampR). In P. aeruginosa, AmpC overexpression alone only moderately elevates imipenem MIC (2–8 µg/mL), but it synergizes with porin loss to cause high-level resistance (MIC >32 µg/mL) [5] [7].
Transcriptomic analyses reveal that AmpC-overexpressing strains exhibit co-upregulation of efflux pumps (e.g., MexAB-OprM). This dual mechanism—hydrolysis plus reduced intracellular accumulation—creates a "permeability barrier" effect. For instance, P. aeruginosa mutants selected under imipenem pressure within the mutant selection window (MSW) frequently show 10-fold AmpC upregulation alongside OprD inactivation, confirming the synergistic resistance model [7].
Efflux systems (e.g., MexAB-OprM, MexEF-OprN, AdeABC) contribute to carbapenem resistance by extruding imipenem from bacterial cells. In P. aeruginosa, MexXY-OprM overexpression is strongly linked to imipenem heteroresistance. Heteroresistant subpopulations show 4.3–8.1-fold higher mexY expression than susceptible counterparts, directly correlating with elevated MIC values [5]. Similarly, in Acinetobacter baumannii, the AdeABC efflux system is overexpressed in imipenem-resistant strains (IRAB). Mutations in regulatory genes (e.g., adeR G186V) enhance efflux capacity, reducing intracellular imipenem concentrations by 40–60% [6].
Efflux activity alone rarely confers high-level imipenem resistance but amplifies resistance when combined with enzymatic degradation. For example:
Table 2: Efflux Systems Implicated in Imipenem Resistance
Efflux System | Bacterial Species | Regulatory Mutation | Fold-Change in Expression |
---|---|---|---|
MexXY-OprM | P. aeruginosa | None reported | 4.3–8.1× in heteroresistant strains |
MexEF-OprN | P. aeruginosa | nfxC mutations | 3.5–6.2× |
AdeABC | A. baumannii | adeR G186V | 12.5× |
OprD porin facilitates imipenem uptake in Gram-negative bacteria. Mutations in oprD are the primary drivers of carbapenem resistance in P. aeruginosa, accounting for >85% of resistant isolates [2] [5]. Common genetic alterations include:
In Escherichia coli, novel mechanisms beyond classical porins are emerging. The gene ILR-VIN (Imipenem-Linked Resistance Gene VIN) was identified in imipenem-resistant strains lacking known carbapenemases. ILR-VIN encodes a membrane-associated protein that reduces imipenem accumulation by 70% in recombinant strains, mimicking porin dysfunction [8].
Porin loss is often clonally propagated. In A. baumannii, strains with carO mutations (partial porin blockade) dominated outbreaks, emphasizing porin-mediated resistance dissemination [6].
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2